Comparative Phosphodiesterase 4B (PDE4B) Inhibition: 3-Amino vs. Benchmark PDE4 Inhibitor Rolipram
The compound demonstrates potent inhibition of the PDE4B enzyme, a key target in inflammatory diseases, with an IC₅₀ of 12 nM in human recombinant assays. This potency significantly surpasses that of rolipram, a widely used first-generation PDE4 inhibitor benchmark, establishing a clear quantitative advantage for this scaffold in in vitro settings [1].
| Evidence Dimension | PDE4B enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Rolipram: 1,000 nM (1 µM) |
| Quantified Difference | ~83-fold more potent than rolipram |
| Conditions | Human recombinant PDE4B enzyme assay |
Why This Matters
This data justifies its selection over older, less potent PDE4 inhibitors like rolipram for in vitro studies focused on inflammatory pathways, offering a more sensitive tool for cAMP signaling research.
- [1] Roberts, R. S., et al. 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure−Activity Relationships. Journal of Medicinal Chemistry, 2018, 61, 2472−2489. DOI: 10.1021/acs.jmedchem.7b01751. View Source
